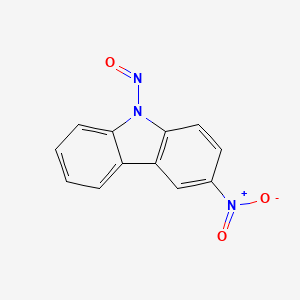

3-Nitro-9-nitrosocarbazole

Description

The exact mass of the compound 3-Nitro-9-nitrosocarbazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Nitro-9-nitrosocarbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-9-nitrosocarbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5393-41-9 |

|---|---|

Molecular Formula |

C12H7N3O3 |

Molecular Weight |

241.2 g/mol |

IUPAC Name |

3-nitro-9-nitrosocarbazole |

InChI |

InChI=1S/C12H7N3O3/c16-13-14-11-4-2-1-3-9(11)10-7-8(15(17)18)5-6-12(10)14/h1-7H |

InChI Key |

UTBGPZHMURQBBF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(N2N=O)C=CC(=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2N=O)C=CC(=C3)[N+](=O)[O-] |

Other CAS No. |

5393-41-9 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Nitro-9-nitrosocarbazole (CAS: 5393-41-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Nitro-9-nitrosocarbazole, a molecule of interest in synthetic and medicinal chemistry. Due to the limited direct research on this specific compound, this document synthesizes information from the broader chemical literature on nitroaromatics, N-nitrosamines, and carbazole derivatives to present a predictive and insightful resource.

Molecular Profile and Physicochemical Properties

3-Nitro-9-nitrosocarbazole is a derivative of carbazole, a tricyclic aromatic heterocycle. It is characterized by the presence of a nitro group (-NO₂) at the 3-position and a nitroso group (-N=O) at the 9-position (the nitrogen of the carbazole ring). These functional groups are expected to significantly influence the molecule's electronic properties, reactivity, and biological activity.

| Property | Value | Source |

| CAS Number | 5393-41-9 | [1] |

| Molecular Formula | C₁₂H₇N₃O₃ | [1] |

| Molecular Weight | 241.20 g/mol | [1] |

| Melting Point | 162-166 °C | [1] |

| Appearance | Not specified, likely a crystalline solid | |

| Solubility | Expected to be soluble in common organic solvents like acetone, and sparingly soluble in water. |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; N1 [label="N", fontcolor="#EA4335"]; N2 [label="N", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; N3 [label="N", fontcolor="#EA4335"]; O3 [label="O", fontcolor="#EA4335"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C9; C9 -- C1; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C10; C10 -- C5; C9 -- N1; C10 -- N1; C1 -- H1 [label="H"]; C2 -- H2 [label="H"]; C3 -- N2; N2 -- O1; N2 -- O2; C6 -- H3 [label="H"]; C7 -- H4 [label="H"]; C8 -- H5 [label="H"]; C11 -- H6 [label="H"]; C12 -- H7 [label="H"]; N1 -- N3; N3 -- O3; }

Caption: Chemical structure of 3-Nitro-9-nitrosocarbazole.

Proposed Synthesis

A plausible and efficient synthesis of 3-Nitro-9-nitrosocarbazole would likely proceed in a two-step sequence starting from carbazole.

Step 1: Nitration of Carbazole to 3-Nitrocarbazole

The nitration of carbazole is a well-established electrophilic aromatic substitution reaction. The reaction conditions can be controlled to favor the formation of the 3-mononitrated product.

Protocol:

-

Dissolve carbazole in a suitable solvent such as 1,2-dichloroethane or acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic acid. The use of milder nitrating agents can improve selectivity.

-

Maintain the reaction at a low temperature to minimize the formation of dinitrated byproducts.

-

After the reaction is complete, pour the mixture into ice water to precipitate the product.

-

Filter, wash with water until neutral, and dry the crude 3-nitrocarbazole.

-

Recrystallize from a suitable solvent like ethanol or acetone to obtain the purified product.

Step 2: N-Nitrosation of 3-Nitrocarbazole

The introduction of the nitroso group at the 9-position can be achieved by reacting 3-nitrocarbazole with a nitrosating agent.

Protocol:

-

Suspend 3-nitrocarbazole in an acidic aqueous medium, such as a mixture of ethanol and hydrochloric acid.

-

Cool the suspension to 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the low temperature and stirring vigorously.

-

The reaction is typically rapid and results in the precipitation of the N-nitroso product.

-

After the addition is complete, continue stirring for a short period.

-

Filter the solid product, wash thoroughly with cold water to remove any unreacted salts, and dry under vacuum.

Caption: Proposed two-step synthesis of 3-Nitro-9-nitrosocarbazole.

Chemical Reactivity and Potential Transformations

The reactivity of 3-Nitro-9-nitrosocarbazole is dictated by its two key functional groups: the aromatic nitro group and the N-nitroso group.

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group, which has two major effects on the molecule's reactivity:

-

Deactivation of the Aromatic Ring: It deactivates the carbazole ring system towards further electrophilic aromatic substitution.

-

Activation towards Nucleophilic Aromatic Substitution: The nitro group activates the positions ortho and para to it for nucleophilic attack. This could allow for the displacement of a suitable leaving group if one were present on the ring.[2]

-

Reduction to an Amine: The most synthetically useful transformation of the nitro group is its reduction to an amino group (-NH₂). This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Sn/HCl).[3][4] The resulting 3-amino-9-nitrosocarbazole would be a valuable intermediate for further functionalization.

Reactivity of the N-Nitroso Group

N-nitrosamines exhibit a range of chemical behaviors:

-

Weak Electrophilicity: The nitrogen of the nitroso group is weakly electrophilic and can be attacked by strong nucleophiles like organolithium or Grignard reagents.[5]

-

Denitrosation: The N-N bond can be cleaved under various conditions to regenerate the parent amine (3-nitrocarbazole). This can occur under strongly acidic conditions or with certain reducing agents.[6][7]

-

Reduction: The nitroso group can be reduced to a hydrazine derivative.

-

Rearrangement: Under certain conditions, such as in the presence of strong acids, N-nitroso compounds can undergo the Fischer-Hepp rearrangement, where the nitroso group migrates to an aromatic ring.[6][7] However, this is less likely for an N-nitrosocarbazole where the nitrogen is part of the aromatic system.

Caption: Potential reactivity pathways of 3-Nitro-9-nitrosocarbazole.

Potential Applications in Research and Drug Development

While there is no specific research on the applications of 3-Nitro-9-nitrosocarbazole, the known biological activities of related carbazole derivatives suggest several promising avenues for investigation.

-

Anticancer Research: Many carbazole derivatives exhibit potent anticancer activity.[8][9][10] Some nitrocarbazoles have been identified as microtubule-targeting agents, inducing apoptosis in cancer cells.[11][12] The presence of both a nitro and a nitroso group could lead to novel mechanisms of action or enhanced potency.

-

Antimicrobial Agents: Carbazole derivatives have been reported to possess significant antibacterial and antifungal properties.[13][14] 3-Nitro-9-nitrosocarbazole could be investigated as a lead compound for the development of new antimicrobial drugs.

-

Synthetic Intermediate: The dual functionality of this molecule makes it a potentially valuable intermediate in organic synthesis. The selective transformation of either the nitro or the nitroso group can lead to a variety of substituted carbazole derivatives for use in materials science or medicinal chemistry.[15]

Analytical Methodologies

The analysis of 3-Nitro-9-nitrosocarbazole, particularly in complex matrices, would likely employ chromatographic techniques coupled with sensitive detection methods, drawing from established protocols for N-nitroso compounds.

Recommended Analytical Workflow:

-

Sample Preparation: Extraction from the sample matrix using a suitable organic solvent, followed by a clean-up step such as solid-phase extraction (SPE) to remove interfering substances.

-

Chromatographic Separation:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient is a common starting point for the separation of N-nitroso compounds.

-

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could be an alternative.

-

-

Detection:

-

UV-Vis Detector: The aromatic nature of the carbazole ring system should provide strong UV absorbance, allowing for detection.

-

Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer (LC-MS or GC-MS) would provide high sensitivity and selectivity, which is crucial for trace-level analysis and confirmation of identity.[16]

-

Thermal Energy Analyzer (TEA): This detector is highly specific for N-nitroso compounds and is often used for their analysis in food and environmental samples.[17]

-

Caption: General analytical workflow for 3-Nitro-9-nitrosocarbazole.

Toxicology and Safety Considerations

There is no specific toxicological data available for 3-Nitro-9-nitrosocarbazole. However, based on its chemical structure, it should be handled with extreme caution as it belongs to two classes of compounds with known significant health risks: N-nitrosamines and nitroaromatic compounds.

Hazards Associated with N-Nitrosamines

N-nitroso compounds are a well-known class of potent mutagens and carcinogens.[18][19] Their carcinogenicity has been demonstrated in numerous animal species, and they are reasonably anticipated to be human carcinogens.[20] The mechanism of their carcinogenicity involves metabolic activation to electrophilic species that can alkylate DNA, leading to mutations.[21]

Hazards Associated with Nitroaromatic Compounds

Nitroaromatic compounds can be toxic and are often readily absorbed through the skin. Their mutagenicity is often linked to the reductive activation of the nitro group within cells.[22]

Recommended Safety Precautions

Given the potential for high toxicity, all work with 3-Nitro-9-nitrosocarbazole should be conducted in a well-ventilated fume hood. The following personal protective equipment (PPE) is mandatory:

-

Gloves: Chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Safety glasses or goggles.

-

Lab Coat: A standard laboratory coat.

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, wash the affected area immediately with copious amounts of water.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

3-Nitro-9-nitrosocarbazole is a fascinating molecule with significant, yet largely unexplored, potential in chemical synthesis and medicinal chemistry. Its dual functionality offers a rich landscape for chemical transformations, paving the way for the creation of novel carbazole derivatives. While its potential as an anticancer or antimicrobial agent is promising, it is imperative that all research is conducted with a thorough understanding of the significant health hazards associated with N-nitroso and nitroaromatic compounds. This guide serves as a foundational resource to stimulate and inform future research into this intriguing compound.

References

-

Nitrosamines in Pharmaceuticals: Toxicity, Risk Analysis, Chemistry, and Test Methods. (2020). AAPS J, 22(2), 34. [Link]

-

Mori, M., et al. (2007). Relationship between mutagenicity and reactivity or biodegradability for nitroaromatic compounds. Environmental Toxicology and Chemistry, 26(2), 209-214. [Link]

-

Reddy, C. R., et al. (2025). Construction of 3-Nitrocarbazoles via Domino Henry Reaction/Dehydration/Benzannulation of 2-Alkynylindole-3-carbaldehydes. Synthesis, 57, 2703–2708. [Link]

-

Reddy, C. R., et al. (2025). Construction of 3-Nitrocarbazoles via Domino Henry Reaction/Dehydration/Benzannulation of 2-Alkynylindole-3-carbaldehydes | Request PDF. ResearchGate. [Link]

-

British Toxicology Society. (2022). Nitrosamines in Medicines - What are the issues? [Link]

-

Beard, J. C., & Swager, T. M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(4), 2039–2055. [Link]

-

Black, A., et al. (2025). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. White Rose Research Online. [Link]

-

Kim, H., & Shin, H. S. (2005). Determination of Total N-Nitroso Compounds by Chemical Denitrosation Using CuCl. Journal of Agricultural and Food Chemistry, 53(12), 4753–4757. [Link]

-

Beard, J. C., & Swager, T. M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. [Link]

-

Al-Khalifi, F., et al. (2010). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. PMC. [Link]

-

Aslam, J., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 20(7), 13498–13533. [Link]

-

Magee, P. N. (1975). Toxicology of N-Nitroso Compounds. tonylutz.net. [http://www.tonylutz.net/Magee/Toxicol N-Nitroso Cmpds Magee 1975.pdf]([Link] N-Nitroso Cmpds Magee 1975.pdf)

-

PrepChem.com. (n.d.). Synthesis of 9-(β-cyanoethyl)-3-nitrocarbazole. [Link]

-

Walters, C. L. (1996). Analytical Techniques for the Determination of Total N-nitroso Compounds. PubMed. [Link]

-

International Journal of Knowledge, Innovation and Entreprenurship. (2025). NITROSAMINE IMPURITIES IN MEDICINES: FORMATION, TOXICITY, REGULATIONS, AND CONTROL. [Link]

-

ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

- Google Patents. (n.d.). CN115260085A - A kind of preparation method of high yield 3-nitro-9-ethylcarbazole.

-

ResearchGate. (n.d.). Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. [Link]

-

Wikipedia. (n.d.). Nitro compound. [Link]

-

National Toxicology Program. (n.d.). N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. NCBI. [Link]

-

Black, A., et al. (2024). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. ACS Publications. [Link]

-

Synthesis of 3-nitro-N-ethylcarbazole. (n.d.). [Link]

-

Krawczyk, S., & Bocian, W. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]

-

Chemsrc. (n.d.). 9H-Carbazole,9-nitroso | CAS#:2788-23-0. [Link]

-

Longdom Publishing. (n.d.). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. [Link]

-

Aslam, J., et al. (2025). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. ResearchGate. [Link]

-

Aslam, J., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed. [Link]

-

Anselme, J. P. (n.d.). The Organic Chemistry of N-Nitrosamines: A Brief Review. [Link]

-

Ioele, G., & De Luca, M. (2023). Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. MDPI. [Link]

-

Ioele, G., et al. (2021). A Nitrocarbazole as a New Microtubule-Targeting Agent in Breast Cancer Treatment. MDPI. [Link]

-

LookChem. (n.d.). Cas 5393-41-9,3-Nitro-9-nitroso-9H-carbazole. [Link]

-

PharmaInfo. (n.d.). A Concise Review on Carbazole Derivatives and its Biological Activities. [Link]

-

MDPI. (2023). Carbazole Derivatives. [Link]

-

Semantic Scholar. (n.d.). Nitration of carbazole and N-alkylcarbazoles. [Link]

-

Al-Hussain, S. A., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. PMC. [Link]

-

PubChem. (n.d.). 9-Nitrosocarbazole. NIH. [Link]

-

LookChem. (n.d.). Cas 86-20-4,9-Ethyl-3-nitrocarbazole. [Link]

-

Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation. [Link]

-

PubMed. (n.d.). [Synthesis of new nitrosoureas]. [Link]

- Google Patents. (n.d.). KR0163344B1 - Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent.

-

Irgashev, R. A., et al. (2017). Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Beilstein Journals. [Link]

-

Taylor & Francis. (n.d.). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. [Link]

-

ResearchGate. (n.d.). Synthesis of N‐nitrosamines from secondary as well as tert‐amines. [Link]

Sources

- 1. Cas 5393-41-9,3-Nitro-9-nitroso-9H-carbazole | lookchem [lookchem.com]

- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices | MDPI [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nitro compound - Wikipedia [en.wikipedia.org]

- 5. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi-res.com [mdpi-res.com]

- 13. pharmainfo.in [pharmainfo.in]

- 14. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. lcms.cz [lcms.cz]

- 17. researchgate.net [researchgate.net]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. thebts.org [thebts.org]

- 20. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. tonylutz.net [tonylutz.net]

- 22. academic.oup.com [academic.oup.com]

3-Nitro-9-nitrosocarbazole: Molecular Blueprint, Synthesis, and Application as a Mild Nitrosating Reagent

Executive Summary

For researchers and drug development professionals, the precise manipulation of nitrogen-containing functional groups is a cornerstone of synthetic chemistry. 3-Nitro-9-nitrosocarbazole (CAS: 5393-41-9) represents a highly specialized dual-functionalized heterocyclic compound. By combining an N-nitroso group and a C-nitro group on a rigid carbazole backbone, this molecule serves as a highly effective, mild nitrosating reagent.

This technical whitepaper provides an authoritative breakdown of its physicochemical properties—specifically its molecular weight and formula—alongside field-proven, self-validating synthesis protocols and mechanistic insights into its reactivity.

Physicochemical Profiling & Structural Data

The utility of 3-nitro-9-nitrosocarbazole is intrinsically linked to its molecular architecture. The presence of the electron-withdrawing 3-nitro group significantly alters the electron density of the tricyclic carbazole system, weakening the N-NO bond and enhancing its capacity to act as a nitrosonium ( NO+ ) donor [1].

Below is the consolidated quantitative data defining the molecular blueprint of the compound [2].

Table 1: Fundamental Chemical and Physical Properties

| Parameter | Value |

| IUPAC Name | 3-nitro-9-nitrosocarbazole |

| CAS Registry Number | 5393-41-9 |

| Molecular Formula | C12H7N3O3 |

| Molecular Weight | 241.20 g/mol |

| Melting Point | 162–168 °C (Recrystallized from acetone) |

| Density | 1.52 g/cm³ |

| InChIKey | UTBGPZHMURQBBF-UHFFFAOYSA-N |

| Stereochemistry | Achiral (0 Defined Stereocenters) |

Mechanistic Synthesis Workflows

Method A: Sequential Nitrosation and Nitration (Primary Protocol)

Causality & Logic: Nitrosation of the carbazole nitrogen is kinetically favored and must be performed first at low temperatures (15 °C) to stabilize the N-NO bond. The subsequent addition of nitric acid targets the 3-position. The N-nitroso group is deactivating, but the carbazole ring remains sufficiently electron-rich to undergo electrophilic aromatic substitution at the para-equivalent position (C-3).

Step-by-Step Methodology:

-

Suspension: Suspend 3.0 g (18 mmol) of carbazole in 30 mL of nitrobenzene. Why nitrobenzene? It is an unreactive, polar solvent that facilitates the suspension of carbazole without participating in electrophilic aromatic substitution under these mild conditions.

-

Nitrosation Initiation: Add an aqueous solution containing 1.5 g (22 mmol) of Sodium Nitrite ( NaNO2 ).

-

Acidification & Temperature Control: Introduce 2 mL of HCl dropwise over 1 hour while strictly maintaining the reaction vessel at 15 °C. Causality: Slow addition controls the in situ generation of nitrous acid ( HNO2 ) and subsequent nitrosonium ions, preventing exothermic spikes that would cleave the newly formed N-NO bond. Keep the mixture at 15 °C for an additional 1 hour.

-

Nitration: To the resulting solution of the 9-nitrosocarbazole intermediate, add 1 mL of HNO3 slowly over 30 minutes. Allow the reaction to proceed for 1.5 hours.

-

Isolation: Evaporate the solvent under reduced pressure. The product will precipitate as brown-yellow needles (Yield: ~3.5 g, 14 mmol).

-

Purification: Recrystallize the crude product from acetone or 2-butanone to achieve analytical purity.

Self-Validating System: The protocol validates itself visually and analytically. Visually, the initial opaque suspension clears as the intermediate forms, followed by the precipitation of brown-yellow needles upon nitration. Analytically, Fourier Transform Infrared Spectroscopy (FTIR) must show the disappearance of the carbazole N-H stretch (~3400 cm⁻¹) and the emergence of the N-NO stretch (1440 cm⁻¹) and C-NO2 asymmetric stretch (1530 cm⁻¹) [3].

Method B: Direct Nitrosation of 3-Nitrocarbazole (Alternative Protocol)

For laboratories already possessing 3-nitrocarbazole, a direct nitrosation can be employed by reacting 6.39 g (30 mmol) of 3-nitrocarbazole with 2.76 g (40 mmol) of sodium nitrite in 120 mL of acetic acid at 70 °C [3].

Fig 1. Primary and alternative synthesis routes for 3-Nitro-9-nitrosocarbazole.

Application: Mechanism of Mild Nitrosation

In drug development and complex organic synthesis, harsh nitrosating agents (like free nitrous acid or nitrosyl chloride) can cause unwanted side reactions, such as the oxidation of sensitive functional groups or the cleavage of acid-labile protecting groups.

3-Nitro-9-nitrosocarbazole circumvents this by acting as a mild nitrosating reagent [3].

The Chemical Causality: The electron-withdrawing nature of the 3-nitro group pulls electron density away from the carbazole nitrogen. This polarization severely weakens the N-NO bond. When introduced to a suitable nucleophile (e.g., a secondary amine like N-methylaniline) in a neutral solvent like benzene, the N-NO bond undergoes heterolytic cleavage. The nitrosonium ion ( NO+ ) is cleanly transferred to the target amine, while the stable, relatively non-nucleophilic 3-nitrocarbazole anion acts as an excellent leaving group.

-

Example Reaction: Converts N-methylaniline to N-nitrosomethylaniline quantitatively in benzene.

-

Specialized Reactivity: It has been documented to react with highly strained rings like aziridine to yield ethylene and nitrous oxide, showcasing its ability to probe ring-strain dynamics [3].

Safety and Handling (EHS)

Because 3-nitro-9-nitrosocarbazole contains an N-nitroso moiety, it falls under the umbrella of potential mutagens and genotoxins.

-

Handling: Must be handled in a Class II biological safety cabinet or a high-flow chemical fume hood.

-

PPE: Nitrile gloves (double-gloved), lab coat, and protective eyewear are mandatory.

-

Disposal: Do not mix with strong acids or oxidizing agents in waste containers, as this can trigger the rapid, uncontrolled release of toxic nitrogen oxide ( NOx ) gases.

References

-

9H-Carbazole, 3-nitro-9-nitroso- | C12H7N3O3 | CID 79363 - PubChem National Center for Biotechnology Information (NIH).[Link]

-

Cas 5393-41-9, 3-Nitro-9-nitroso-9H-carbazole - LookChem LookChem Chemical Database.[Link]

-

e-EROS Encyclopedia of Reagents for Organic Synthesis: 3-Nitro-9-nitrosocarbazole Sangho Koo. ResearchGate / John Wiley & Sons, Ltd. (April 2001).[Link]

The Dichotomous Reactivity of the N-Nitroso Group in Carbazoles: A Technical Guide for Synthetic and Mechanistic Exploration

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The N-nitroso group (N-N=O), when appended to the nitrogen atom of a carbazole scaffold, imparts a rich and dichotomous reactivity profile that is of significant interest in organic synthesis and medicinal chemistry. While recognized for their carcinogenic potential, which necessitates careful handling, N-nitrosocarbazoles serve as versatile synthetic intermediates. Their chemical behavior is dominated by the electrophilic nature of the nitroso nitrogen and the ability of the N-N bond to undergo cleavage under various conditions. This technical guide provides an in-depth exploration of the synthesis and core reactivity of N-nitrosocarbazoles, focusing on key transformations including the Fischer-Hepp rearrangement, denitrosation, reduction, and photochemical and thermal reactions. By elucidating the mechanisms and experimental considerations behind these pathways, this document aims to equip researchers with the foundational knowledge required to harness the synthetic potential of these reactive molecules.

Introduction: The Carbazole Framework and the N-Nitroso Moiety

The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science, with numerous derivatives exhibiting a wide array of biological activities and valuable photophysical properties.[1] The introduction of an N-nitroso group to this framework dramatically alters its chemical character. N-nitroso compounds (NOCs) are a class of molecules characterized by a nitroso group bonded to a nitrogen atom.[2] They are noted for their genotoxic and carcinogenic properties, which arise from their ability to act as alkylating agents after metabolic activation.[2] This inherent biological activity underscores the importance of understanding their reactivity, both to mitigate risks and to exploit their chemical potential.

The reactivity of the N-nitroso group in 9-nitrosocarbazole is governed by several factors:

-

The N-N Bond: This bond is relatively weak and susceptible to both homolytic and heterolytic cleavage.

-

The Nitroso Nitrogen: This atom is electrophilic and can be attacked by nucleophiles.

-

The Aromatic System: The carbazole ring system can participate in intramolecular reactions, most notably rearrangement.

This guide will dissect the primary reaction pathways stemming from this unique combination of structural features.

Synthesis of 9-Nitrosocarbazole

The most common method for the synthesis of N-nitrosamines is the reaction of a secondary amine with a nitrosating agent, typically under acidic conditions.[3] For carbazole, this involves treatment with a source of the nitrosonium ion (NO+).

General Principle of N-Nitrosation

The reaction proceeds via the attack of the lone pair of electrons on the carbazole nitrogen onto the nitrosonium ion. The nitrosonium ion is typically generated in situ from sodium nitrite and a strong acid, such as hydrochloric or acetic acid.

Experimental Protocol: Synthesis of 9-Nitrosocarbazole

Materials:

-

Carbazole

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Water (deionized)

-

Ethanol

Procedure:

-

Dissolution: In a flask, dissolve carbazole in glacial acetic acid. The mixture may require gentle warming to achieve complete dissolution.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Nitrosating Agent Preparation: Prepare a concentrated aqueous solution of sodium nitrite.

-

Addition: Add the sodium nitrite solution dropwise to the cooled carbazole solution with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. The formation of a precipitate (9-nitrosocarbazole) should be observed.

-

Isolation: Pour the reaction mixture into a larger volume of ice-water to precipitate the product fully.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to remove any residual acid.

-

Drying and Recrystallization: Dry the crude product under vacuum. For further purification, 9-nitrosocarbazole can be recrystallized from ethanol.

Causality and Self-Validation:

-

Acidic Medium: The use of acetic acid is crucial for the generation of the active nitrosating agent, nitrous acid (HNO₂), and subsequently the nitrosonium ion (NO⁺).

-

Low Temperature: Maintaining a low temperature is critical to prevent the decomposition of nitrous acid and to minimize potential side reactions, including uncontrolled decomposition of the N-nitroso product.

-

Dropwise Addition: Slow, controlled addition of the nitrite solution ensures that the concentration of the highly reactive nitrosating agent remains low, preventing side reactions and ensuring a more controlled reaction.

-

Aqueous Workup: Quenching the reaction in ice-water serves to precipitate the organic product while dissolving inorganic byproducts.

-

Washing: Thorough washing with water is essential to remove any remaining acid, which could catalyze the decomposition or rearrangement of the product upon storage.

Core Reactivity of the N-Nitroso Group

The N-nitroso group in carbazoles can undergo several key transformations, making it a versatile functional handle.

The Fischer-Hepp Rearrangement

Perhaps the most iconic reaction of aromatic N-nitrosamines is the Fischer-Hepp rearrangement.[4][5] Under acidic conditions, typically with hydrochloric acid, 9-nitrosocarbazole rearranges to form C-nitrosocarbazoles.[4][5] The primary product is the para-substituted isomer, 3-nitrosocarbazole, as direct C-nitrosation at this position is often difficult to achieve directly.[4][5]

Mechanism: While the exact mechanism has been a subject of debate, evidence suggests an intramolecular pathway, particularly in the absence of a large excess of a nitrosating agent scavenger.[6][7] The proposed mechanism involves the protonation of the N-nitrosoamine, followed by the migration of the nitroso group to the para position of one of the benzene rings.

Caption: Proposed intramolecular mechanism of the Fischer-Hepp rearrangement.

Experimental Protocol: Fischer-Hepp Rearrangement of 9-Nitrosocarbazole

Materials:

-

9-Nitrosocarbazole

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

Procedure:

-

Suspension: Suspend 9-nitrosocarbazole in ethanol in a flask.

-

Acidification: Cool the suspension in an ice bath and slowly add concentrated hydrochloric acid with stirring.

-

Reaction: Allow the reaction to stir at room temperature. The progress of the rearrangement can be monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Neutralization: Once the reaction is complete, carefully neutralize the mixture by adding it to a stirred solution of saturated sodium bicarbonate and ice.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude 3-nitrosocarbazole can be purified by column chromatography on silica gel.

Causality and Self-Validation:

-

Acid Catalyst: Hydrochloric acid is the preferred catalyst for this rearrangement; other acids often give lower yields.[4][5] It facilitates the key protonation step.

-

Monitoring: TLC is essential to determine the endpoint of the reaction, preventing the formation of byproducts from prolonged exposure to acid.

-

Neutralization: Careful neutralization is required to stop the reaction and to allow for the safe extraction of the organic product.

-

Purification: Chromatographic purification is often necessary to separate the desired C-nitroso product from any unreacted starting material or other isomers.

Denitrosation: Removal of the Nitroso Group

The N-N bond in N-nitrosocarbazoles can be cleaved to regenerate the parent carbazole. This denitrosation can be achieved under various conditions.

Acid-Catalyzed Denitrosation: In the presence of a strong acid and a nucleophile, the protonated N-nitrosamine can be attacked by the nucleophile at the nitroso nitrogen, leading to the release of the nitrosyl cation (or its equivalent) and the secondary amine.[8]

Caption: General pathway for acid-catalyzed denitrosation.

Chemical Denitrosation: Reagents such as sulfamic acid, ethanethiol with p-toluenesulfonic acid, or copper(I) chloride in HCl can be used for efficient denitrosation.[9][10]

Experimental Protocol: Denitrosation with Ethanethiol and PTSA

Materials:

-

9-Nitrosocarbazole

-

Ethanethiol

-

p-Toluenesulfonic acid (PTSA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolution: Dissolve 9-nitrosocarbazole in dichloromethane.

-

Reagent Addition: Add ethanethiol and a catalytic amount of p-toluenesulfonic acid to the solution.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

-

Workup: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to remove the acid catalyst.

-

Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carbazole.

-

Purification: Purify by recrystallization or column chromatography if necessary.

Causality and Self-Validation:

-

Thiol as Nucleophile: Ethanethiol acts as the nucleophile that attacks the nitroso group, facilitated by the acid catalyst.[10]

-

Mild Conditions: This method is advantageous as it proceeds under mild, room temperature conditions, tolerating a range of functional groups.[10]

-

Basic Wash: The bicarbonate wash is crucial for removing the acidic catalyst and any acidic byproducts, ensuring the stability of the final product.

Reduction of the N-Nitroso Group

The N-nitroso group can be reduced to either a hydrazine (9-aminocarbazole) or, under more forcing conditions, cleaved to the parent amine.

Reduction to Hydrazines: A common method for the reduction of N-nitrosamines to their corresponding hydrazines involves the use of reducing agents like zinc dust in acetic acid or, for a more sustainable approach, thiourea dioxide (TDO) in an aqueous medium.[11][12] Catalytic hydrogenation can also be employed.[13]

Experimental Protocol: Reduction to 9-Aminocarbazole using Thiourea Dioxide

Materials:

-

9-Nitrosocarbazole

-

Thiourea dioxide (TDO)

-

Aqueous sodium hydroxide solution

-

Ethyl acetate

Procedure:

-

Suspension: Suspend 9-nitrosocarbazole in water.

-

Reagent Addition: Add thiourea dioxide and a solution of sodium hydroxide.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours, as monitored by TLC.

-

Extraction: Extract the product into ethyl acetate.

-

Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Isolation: Remove the solvent under reduced pressure to yield 9-aminocarbazole.

Causality and Self-Validation:

-

Sustainable Reductant: TDO is an environmentally benign reducing agent, and the reaction proceeds under mild, aqueous conditions.[11][12]

-

Basic Medium: The reaction is performed in a basic medium, which is a key condition for the reducing activity of TDO.[11][12]

-

Product Stability: 9-Aminocarbazole is a useful synthetic intermediate for the preparation of various fused heterocyclic systems.[14]

Photochemical and Thermal Reactivity

Photolysis: N-nitroso compounds are known to be photolabile. Upon irradiation with UV light, the primary photochemical event is typically the homolytic cleavage of the N-N bond, generating an aminyl radical and a nitric oxide radical (•NO).[12][15] The subsequent fate of these radicals depends on the reaction conditions, such as the solvent and the presence of radical traps. In the case of nitrosamines, secondary reactions or rearrangements often lead to the formation of carbon-centered radicals.[12]

Thermal Decomposition: The thermal stability of N-nitroso compounds can vary. Decomposition is often initiated by the homolytic cleavage of the N-NO bond.[16] For related nitroaromatic compounds, thermal decomposition pathways can be complex, often involving the release of nitrogen oxides (like NO₂) followed by the breakdown of the aromatic ring.[17][18] The specific decomposition temperature and products for 9-nitrosocarbazole would require characterization by techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[16]

Applications in Synthesis and Drug Development

The reactivity of the N-nitroso group in carbazoles opens up several avenues for further synthetic elaboration.

-

C-Nitroso Carbazoles: The products of the Fischer-Hepp rearrangement, C-nitrosocarbazoles, are valuable synthetic intermediates. The nitroso group can be readily oxidized to a nitro group or reduced to an amino group, providing access to a wide range of substituted carbazoles. These C-nitroso compounds themselves have been investigated for their biological activities, including their potential as nitric oxide donors.[19]

-

Aminocarbazoles: The reduction of 9-nitrosocarbazole to 9-aminocarbazole provides a key intermediate for the synthesis of fused heterocyclic systems with potential pharmacological applications.[14]

-

Transnitrosation: Certain N-nitroso compounds can act as transnitrosating agents, transferring the nitroso group to other nucleophiles like amines or thiols.[20] While less common for N-nitrosocarbazole itself, derivatives like 3-nitro-9-nitrosocarbazole have been explored for this purpose.

Table 1: Summary of Key Reactions of 9-Nitrosocarbazole

| Reaction | Reagents & Conditions | Product(s) | Key Features |

| N-Nitrosation | Carbazole, NaNO₂, Acetic Acid, 0-5 °C | 9-Nitrosocarbazole | Standard method for synthesis. |

| Fischer-Hepp | 9-Nitrosocarbazole, HCl, Ethanol, RT | 3-Nitrosocarbazole | Intramolecular rearrangement to the C-nitroso isomer.[4][5] |

| Denitrosation | 9-Nitrosocarbazole, Ethanethiol, PTSA, DCM, RT | Carbazole | Mild and efficient removal of the nitroso group.[10] |

| Reduction | 9-Nitrosocarbazole, Thiourea Dioxide, aq. NaOH, RT | 9-Aminocarbazole | Sustainable method for the synthesis of the corresponding hydrazine.[11][12] |

| Photolysis | 9-Nitrosocarbazole, UV light | Radical species | Initiated by N-N bond cleavage.[12][15] |

Safety and Handling

N-nitroso compounds, including 9-nitrosocarbazole, are suspected carcinogens and should be handled with appropriate safety precautions.[21] All manipulations should be carried out in a well-ventilated fume hood, and personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times. Care should be taken to avoid inhalation of dust or contact with skin. All waste containing N-nitroso compounds should be disposed of according to institutional safety guidelines.

Conclusion

The N-nitroso group in the carbazole framework is not merely a static substituent but a highly reactive functional group that enables a diverse range of chemical transformations. From its strategic introduction via N-nitrosation to its removal through denitrosation, its reduction to a versatile amino group, or its elegant intramolecular migration in the Fischer-Hepp rearrangement, 9-nitrosocarbazole serves as a pivotal intermediate in carbazole chemistry. A thorough understanding of the mechanisms and experimental nuances behind these reactions, as detailed in this guide, is essential for researchers aiming to leverage the synthetic utility of this reactive moiety in the development of novel molecules for medicinal and materials science applications.

References

- N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals. (2025). Google.

- Application Notes and Protocols for the Synthesis of 9-(4-Nitrophenyl)-9H-carbazole. (n.d.). Benchchem.

- Application Notes and Protocols: 9-(4-Nitrophenyl)-9H-carbazole as a Synthetic Precursor for Alkaloids. (n.d.). Benchchem.

- Fischer–Hepp rearrangement. (2023). In Wikipedia.

- Fischer-Hepp rearrangement. (n.d.). chemeurope.com.

- 9-Nitrosocarbazole | C12H8N2O | CID 17743. (n.d.). PubChem.

- Mass Spectra of N-Nitroso Compounds. (n.d.). OSTI.GOV.

- A metal free reduction of aryl-N-nitrosamines to the corresponding hydrazines using a sustainable reductant thiourea dioxide. (2016). Green Chemistry.

- Photogeneration and reactivity of acyl nitroso compounds. (2025).

- The first example of the Fischer–Hepp type rearrangement in pyrimidines. (2013). Beilstein Journal of Organic Chemistry.

- New thermal decomposition pathway for T

- Photolysis of nitrosamines and nitrosamides at neutral pH: a spin-trap study. (1987). Free Radical Biology and Medicine.

- Fischer-Hepp Rearrangement. (n.d.).

- New Reactions and Synthetic Strategies: Radical Functionalization and Transnitros

- A kind of preparation method of high yield 3-nitro-9-ethylcarbazole. (n.d.).

- Synthesis of new 9H-Carbazole derivatives. (2020).

- 9H-Carbazole, 9-ethyl-3,6-dimethyl. (n.d.). Organic Syntheses Procedure.

- Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. (2024). Organic Process Research & Development.

- Catalytic hydrogenation of nitrosamines to hydrazines. (n.d.).

- Kinetics and mechanism of the Fischer–Hepp rearrangement and denitrosation. Part 10. Reactions of 3-methoxy-N-methyl-N-nitrosoaniline. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.

- Determination of Total N -Nitroso Compounds by Chemical Denitrosation Using CuCl. (2005). Journal of Agricultural and Food Chemistry.

- Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol. (n.d.). Scientific Reports.

- In-Depth Technical Guide: Stability and Decomposition Pathways of 2-Nitrosoaniline. (n.d.). Benchchem.

- Applications of aminocarbazoles in heterocyclic synthesis. (2015). ARKIVOC.

- Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. (2018).

- Efficient synthesis of 3-aminocarbazoles from N-sulfonyl-1,2,3-triazoles and 2-alkenylindole. (n.d.). Journal of Chemical Sciences.

- Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. (n.d.).

- Elaboration, Characterization and Thermal Decomposition Kinetics of New Nanoenergetic Composite Based on Hydrazine 3-Nitro-1,2,4-triazol-5-one and Nanostructured Cellulose Nitr

- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen.

- Denitros

- Synthesis, characterization and biological evaluation of some newer carbazole derivatives. (2026).

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules.

- A review on the biological potentials of carbazole and its derived products. (2022). Journal of the Iranian Chemical Society.

- Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol. (n.d.).

- The Chemistry of N-Nitrosamines: An Overview. (2023). FreeThink Technologies.

- 9H-Carbazole, 3-nitro-9-nitroso- | C12H7N3O3 | CID 79363. (n.d.). PubChem.

- Denitrosation of nitrosamines—a quantitative study. Reactions of N-methyl-N-nitrosoaniline, N-nitrosoproline, dimethylnitrosamine and N-nitrososarcosine. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.

- Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. (2025). Current Medicinal Chemistry.

- 3-nitro-9-octyl-9h-carbazole. (n.d.). Sigma-Aldrich.

- Nitroso and Nitro Compounds. (2014). Baran Lab.

- Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent. (n.d.).

Sources

- 1. Reversible Reduction of Nitroxides to Hydroxylamines: the Roles for Ascorbate and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (Q)SAR Approaches to Predict the Extent of Nitrosation in Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - The first example of the Fischer–Hepp type rearrangement in pyrimidines [beilstein-journals.org]

- 4. Fischer–Hepp rearrangement - Wikipedia [en.wikipedia.org]

- 5. Fischer-Hepp_rearrangement [chemeurope.com]

- 6. surendranathcollege.ac.in [surendranathcollege.ac.in]

- 7. Kinetics and mechanism of the Fischer–Hepp rearrangement and denitrosation. Part 10. Reactions of 3-methoxy-N-methyl-N-nitrosoaniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. freethinktech.com [freethinktech.com]

- 9. repository.library.noaa.gov [repository.library.noaa.gov]

- 10. researchgate.net [researchgate.net]

- 11. 9H-Carbazole, 9-nitroso- [webbook.nist.gov]

- 12. Photolysis of nitrosamines and nitrosamides at neutral pH: a spin-trap study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. arkat-usa.org [arkat-usa.org]

- 15. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. New thermal decomposition pathway for TATB - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. escholarship.org [escholarship.org]

- 21. 9-Nitrosocarbazole | C12H8N2O | CID 17743 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Electronic Landscape of 3-Nitrosocarbazole: A Duality of Directing Influences

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 3-Nitrosocarbazole

This guide provides a detailed exploration of the electrophilic aromatic substitution (EAS) reactions of 3-nitrosocarbazole, a molecule of interest in the development of novel chemical entities. We will dissect the electronic architecture of the carbazole nucleus, analyze the directing effects of the nitroso substituent, and provide field-proven insights into key substitution reactions. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the reactivity and synthetic manipulation of this heterocyclic system.

The reactivity of 3-nitrosocarbazole in electrophilic aromatic substitution is governed by a complex interplay between the carbazole ring system and the C-3 nitroso group. Understanding these competing influences is paramount to predicting and controlling reaction outcomes.

The Activating Nature of the Carbazole Ring

The carbazole core is an electron-rich aromatic system. The nitrogen atom, via its lone pair of electrons, participates in the π-system, exerting a powerful electron-donating resonance effect (+M). This effect significantly increases the nucleophilicity of the aromatic rings, making them highly susceptible to electrophilic attack. This activation is primarily directed to the positions ortho and para to the nitrogen atom, namely C-1, C-3, C-6, and C-8.

The Dichotomous Role of the Nitroso Group

The nitroso (-N=O) substituent at the C-3 position introduces a counteracting influence. The electronegativity of the nitrogen and oxygen atoms results in an electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack.[1] However, the nitrogen atom of the nitroso group also possesses a lone pair of electrons that can be donated to the ring through resonance (+M).[2][3]

This duality means the nitroso group is a deactivating, yet ortho, para-directing substituent.[1][3] It withdraws electron density overall, slowing the reaction rate, but stabilizes the cationic Wheland intermediate when attack occurs at its ortho (C-2, C-4) and para (C-6) positions.

Predicting Regioselectivity: A Synthesis of Effects

The net result for an incoming electrophile (E⁺) is a nuanced landscape of reactivity:

-

Position 6: This position is strongly activated. It is para to the powerfully activating carbazole nitrogen and para to the directing nitroso group. It is the most probable site for substitution.

-

Position 1 & 8: These positions are activated, being ortho to the carbazole nitrogen. They are electronically favorable, though may be subject to some steric hindrance.

-

Position 2 & 4: These positions are ortho to the deactivating nitroso group. While the nitroso group directs to these positions, the overall deactivation of that ring segment makes substitution here less likely than at other activated sites.

The following diagram illustrates the key reactive sites on the 3-nitrosocarbazole scaffold.

Caption: Predicted regioselectivity for electrophilic attack on 3-nitrosocarbazole.

Core Electrophilic Substitution Reactions

The general mechanism for these reactions proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized cationic intermediate known as an arenium ion or Wheland intermediate.[4][5]

Sources

Methodological & Application

experimental protocol for the synthesis of 3-Nitro-9-nitrosocarbazole

Application Note: Advanced Synthesis and Characterization of 3-Nitro-9-nitrosocarbazole

Executive Summary & Application Context

3-Nitro-9-nitrosocarbazole is a specialized carbazole derivative primarily utilized as a mild nitrosating reagent in advanced organic synthesis. Its unique structural configuration—featuring both a C-3 nitro group and an N-9 nitroso group—enables it to selectively convert secondary amines (e.g., N-methylaniline) to their corresponding N-nitroso derivatives without the harsh acidic conditions typically required for direct nitrosation[1]. This application note details two highly validated, self-contained synthetic methodologies for its preparation, emphasizing the mechanistic causality behind reagent selection, temperature control, and solvent dynamics.

Mechanistic Rationale & Pathway Dynamics

The synthesis of 3-nitro-9-nitrosocarbazole can be achieved via two distinct pathways, each governed by specific electronic effects within the carbazole ring system.

-

Pathway A (One-Pot Sequential Nitrosation/Nitration): Starting from unsubstituted carbazole, the N-9 secondary amine is the most nucleophilic site. Treatment with sodium nitrite and hydrochloric acid at 15 °C generates the highly electrophilic nitrosonium ion (NO⁺), which rapidly attacks the N-9 position to form 9-nitrosocarbazole. The N-nitroso group is electron-withdrawing but leaves the carbazole core sufficiently electron-rich for electrophilic aromatic substitution. Subsequent addition of nitric acid introduces the nitronium ion (NO₂⁺). Due to the directing effects of the carbazole nitrogen, the C-3 position (para to the nitrogen) is the most reactive site, leading to highly regioselective nitration[1]. Nitrobenzene is selected as the solvent because it is polar, non-nucleophilic, and highly resistant to nitration under these mild conditions, providing an ideal medium for the biphasic aqueous/organic reaction.

-

Pathway B (Direct Nitrosation of 3-Nitrocarbazole): When starting with 3-nitrocarbazole, the strongly electron-withdrawing C-3 nitro group significantly depletes the electron density of the carbazole system, drastically reducing the nucleophilicity of the N-9 nitrogen. To overcome this high activation energy barrier, the reaction requires elevated thermal energy (70 °C) and a protic solvent (glacial acetic acid) to efficiently generate the active NO⁺ species from sodium nitrite and drive the N-nitrosation to completion[1].

Figure 1: Synthetic workflows for 3-Nitro-9-nitrosocarbazole via one-pot or direct nitrosation.

Physicochemical Profile

To ensure accurate analytical validation and handling, the core physicochemical properties of 3-Nitro-9-nitrosocarbazole are summarized below.

| Property | Value |

| IUPAC Name | 3-nitro-9-nitroso-9H-carbazole |

| CAS Registry Number | 5393-41-9[2] |

| Molecular Formula | C₁₂H₇N₃O₃[3] |

| Molecular Weight | 241.22 g/mol [1] |

| Melting Point | 162–168 °C (Recrystallized)[1],[2] |

| Physical Appearance | Brown-yellow needles[1] |

| Solubility Profile | Soluble in benzene, acetone, 2-butanone; Insoluble in methanol[1] |

Validated Synthetic Methodologies

Protocol A: One-Pot Sequential N-Nitrosation and C-Nitration

This protocol is optimized for starting from raw carbazole, utilizing an in-situ intermediate generation strategy to minimize purification steps.

Reagents & Materials:

-

Carbazole: 3.0 g (18 mmol)

-

Sodium Nitrite (NaNO₂): 1.5 g (22 mmol)

-

Nitrobenzene: 30 mL

-

Hydrochloric Acid (HCl, conc.): 2 mL

-

Nitric Acid (HNO₃, conc.): 1 mL

Step-by-Step Procedure:

-

Suspension: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3.0 g of carbazole in 30 mL of nitrobenzene.

-

Nitrite Addition: Dissolve 1.5 g of NaNO₂ in a minimal volume of distilled water (approx. 3-5 mL) and add this aqueous solution to the organic suspension.

-

Thermal Regulation: Submerge the reaction flask in a temperature-controlled water/ice bath and equilibrate the mixture to exactly 15 °C. Causality Note: Maintaining 15 °C prevents premature decomposition of the unstable nitrosonium ion and avoids uncontrolled poly-nitration.

-

N-Nitrosation: Introduce 2 mL of concentrated HCl dropwise over a period of 1 hour via an addition funnel. Stir the mixture at 15 °C for an additional 1 hour. In-Process Validation: The initial suspension will gradually transition into a clear solution as the soluble 9-nitrosocarbazole intermediate is formed.

-

C-Nitration: To the resulting solution, slowly add 1 mL of concentrated HNO₃ over 30 minutes. Maintain the reaction at 15 °C for 1.5 hours.

-

Isolation: Transfer the mixture to a rotary evaporator and remove the nitrobenzene solvent under reduced pressure (ensure adequate vacuum and heating, as nitrobenzene boils at ~210 °C at atmospheric pressure).

-

Purification: The resulting crude crystalline solid (approx. 3.5 g, 14 mmol, ~78% yield) is recrystallized from acetone or 2-butanone to yield pure brown-yellow needles[1].

Protocol B: Direct N-Nitrosation of 3-Nitrocarbazole

This protocol is preferred when 3-nitrocarbazole is readily available, offering a higher overall yield due to the circumvention of regioselectivity issues during nitration.

Reagents & Materials:

-

3-Nitrocarbazole: 6.39 g (30 mmol)

-

Sodium Nitrite (NaNO₂): 2.76 g (40 mmol)

-

Glacial Acetic Acid: 120 mL

Step-by-Step Procedure:

-

Dissolution: Dissolve 6.39 g of 3-nitrocarbazole in 120 mL of glacial acetic acid in a 250 mL round-bottom flask.

-

Reagent Introduction: Add 2.76 g of solid NaNO₂ directly to the acidic solution.

-

Thermal Activation: Heat the reaction mixture to 70 °C under continuous magnetic stirring. Causality Note: The elevated temperature is strictly required to overcome the electron-withdrawing effect of the C-3 nitro group, which otherwise passivates the N-9 position against electrophilic attack.

-

Reaction Monitoring: Maintain the temperature at 70 °C for 1-2 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane/ethyl acetate).

-

Quenching & Precipitation: Once complete, cool the reaction mixture to room temperature and pour it slowly into 400 mL of vigorously stirred crushed ice/water. In-Process Validation: The sudden shift in solvent polarity will trigger the immediate precipitation of the target compound, validating successful conversion.

-

Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel and wash the filter cake thoroughly with cold distilled water to remove residual acetic acid.

-

Purification: Recrystallize the crude product from acetone to yield approximately 6.65 g (28 mmol, ~93% yield) of 3-nitro-9-nitrosocarbazole[1].

Analytical Validation

To establish the protocol as a self-validating system, the final product must be characterized against the following analytical benchmarks[1]:

-

Infrared Spectroscopy (IR, KBr pellet): Key diagnostic bands must appear at 3050 cm⁻¹ (aromatic C-H), 1530 cm⁻¹ (asymmetric NO₂ stretch), 1440 cm⁻¹, 1310 cm⁻¹ (symmetric NO₂ stretch), 840 cm⁻¹, 780 cm⁻¹, 760 cm⁻¹, and 725 cm⁻¹.

-

Mass Spectrometry (MS, m/z): The molecular ion peak (M⁺) must be observed at 241 (13.5% relative intensity), with a prominent fragmentation peak at 149 (100.0% base peak) corresponding to the loss of both the nitro and nitroso groups to form the stable carbazole core cation.

-

Melting Point: A sharp melting point between 166–168 °C confirms high crystalline purity[1].

Safety & Handling Protocols

3-Nitro-9-nitrosocarbazole contains both nitro and nitroso functional groups, classifying it as a potentially hazardous, reactive intermediate.

-

Toxicity: N-nitroso compounds are generally suspected carcinogens and mutagens. All handling must be conducted inside a certified Class II chemical fume hood.

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

-

Disposal: Halogen-free organic waste protocols apply. Do not mix with strong reducing agents, as exothermic decomposition may occur.

References

- Koo, S. (2001). 3-Nitro-9-nitrosocarbazole. e-EROS Encyclopedia of Reagents for Organic Synthesis.

- LookChem. Cas 5393-41-9,3-Nitro-9-nitroso-9H-carbazole.

- National Center for Biotechnology Information. 9H-Carbazole, 3-nitro-9-nitroso-. PubChem.

Sources

Application Note: 3-Nitro-9-nitrosocarbazole (3-NNC) as a High-Efficiency Fluorescence Quencher

Target Audience: Research Scientists, Photochemists, and Assay Development Professionals Document Type: Technical Application Note & Self-Validating Protocol

Executive Summary & Mechanistic Principles

In the development of fluorescent probes, sensors, and photo-induced electron transfer (PET) assays, the selection of an appropriate fluorescence quencher is critical. 3-Nitro-9-nitrosocarbazole (3-NNC) is a highly specialized, electron-deficient carbazole derivative that serves as a potent fluorescence quencher.

The Causality of Quenching: Why 3-NNC Works

The intrinsic fluorescence of carbazole and its derivatives is well-documented, but the introduction of specific functional groups fundamentally alters their photophysical roles. The fluorescence of carbazoles and other electron-rich fluorophores is efficiently quenched by nitroaromatics 1. 3-NNC (CAS: 5393-41-9) features two strongly electron-withdrawing groups: a nitro group (-NO₂) at the 3-position and a nitroso group (-NO) at the 9-position 2.

These modifications drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbazole core 3. When an electron-rich fluorophore (the donor) is excited, 3-NNC acts as a powerful electron acceptor. This results in two primary mechanistic pathways for quenching:

-

Static Quenching (Ground-State Complexation): The electron-deficient 3-NNC forms a non-fluorescent ground-state charge-transfer complex with the donor via electrostatic interactions.

-

Dynamic Quenching (Collisional PET): An excited fluorophore collides with 3-NNC, triggering a non-radiative Photoinduced Electron Transfer (PET) from the donor's excited state to the LUMO of 3-NNC.

Experimental Design: A Self-Validating System

A common pitfall in photochemistry is relying solely on steady-state fluorescence to determine quenching mechanisms. If 3-NNC absorbs light at the fluorophore’s excitation or emission wavelengths, it can cause an Inner Filter Effect (IFE) , artificially inflating the Stern-Volmer constant ( KSV ) and mimicking dynamic quenching.

To establish a self-validating protocol , we must couple steady-state titration with Time-Correlated Single Photon Counting (TCSPC) . Because fluorescence lifetime ( τ ) is an intensive property independent of concentration and optical artifacts like IFE, comparing the steady-state intensity ratio ( I0/I ) to the lifetime ratio ( τ0/τ ) definitively proves the underlying mechanism.

Data Interpretation Matrix

Summarized below are the diagnostic parameters you will extract from this workflow to validate your 3-NNC quenching mechanism.

| Diagnostic Parameter | Static Quenching (Ground-State) | Dynamic Quenching (Collisional) | Causality / Physical Meaning |

| Stern-Volmer Plot ( I0/I ) | Linear (or upward curve if combined) | Linear | Indicates overall quenching efficiency ( KSV ). |

| Lifetime Ratio ( τ0/τ ) | τ0/τ=1 | τ0/τ=I0/I>1 | Static complexes do not emit; only uncomplexed fluorophores emit with their normal lifetime. |

| Apparent Rate ( kq ) | kq>1010 M−1s−1 | kq≤1010 M−1s−1 | Values exceeding the diffusion limit prove complexation rather than collisions. |

| Temperature Effect | KSV decreases at higher temps | KSV increases at higher temps | Heat destabilizes static complexes but increases collision frequency for dynamic PET. |

Workflow Visualization

Workflow for self-validating fluorescence quenching mechanisms using 3-NNC.

Step-by-Step Protocol: 3-NNC Quenching Assay

Phase 1: Reagent Preparation and IFE Profiling

-

Stock Preparation: Prepare a 10 mM stock solution of 3-NNC in spectroscopic-grade acetonitrile or DMSO. Scientist's Note: Nitroaromatics can aggregate in purely aqueous buffers. Ensure complete dissolution.

-

Optical Profiling: Measure the UV-Vis absorption spectrum of the 3-NNC stock at the intended excitation ( λex ) and emission ( λem ) wavelengths of your target fluorophore.

-

IFE Correction: If 3-NNC absorbs at these wavelengths, you must mathematically correct the steady-state data using the formula:

Icorr=Iobs×10(Aex+Aem)/2(Where Aex and Aem are the absorbances of 3-NNC at the excitation and emission wavelengths, respectively).

Phase 2: Steady-State Fluorescence Titration

-

Prepare 2.0 mL of your target fluorophore solution (e.g., 1.0 µM) in a quartz cuvette.

-

Record the baseline fluorescence emission spectrum to establish the unquenched intensity ( I0 ).

-

Titrate the 3-NNC stock solution into the cuvette in 2–5 µL increments, achieving final quencher concentrations ([Q]) ranging from 0 to 50 µM.

-

Equilibration: After each addition, gently invert the cuvette and allow exactly 2 minutes for equilibration. Causality Note: This dwell time is critical to allow ground-state charge-transfer complexes to form if static quenching is the dominant pathway.

-

Record the emission spectrum ( I ) for each concentration.

Phase 3: Time-Correlated Single Photon Counting (TCSPC)

-

Using a pulsed laser diode matching the fluorophore's λex , measure the fluorescence decay curve of the fluorophore alone. Fit the decay to obtain the unquenched lifetime ( τ0 ).

-

Repeat the lifetime measurement on the sample containing the highest concentration of 3-NNC (50 µM) to determine the quenched lifetime ( τ ).

-

Self-Validation Step: Because TCSPC is immune to the Inner Filter Effect, this step serves as the absolute truth for the physical quenching mechanism.

Phase 4: Data Integration and Stern-Volmer Analysis

-

Apply the IFE correction to all steady-state intensities ( Icorr ).

-

Plot the ratio I0/Icorr against the concentration of 3-NNC ([Q]).

-

Extract the Stern-Volmer constant ( KSV ) from the slope of the linear regression:

I0/I=1+KSV[Q] -

Calculate the bimolecular quenching rate constant ( kq ):

kq=KSV/τ0 -

Final Validation: Compare I0/Icorr with τ0/τ . If the lifetime remains unchanged ( τ0/τ≈1 ), 3-NNC is acting purely as a static quencher via ground-state complexation.

References

- Title: Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation Source: NIH / PMC URL

- Title: e-EROS Encyclopedia of Reagents for Organic Synthesis (3-Nitro-9-nitrosocarbazole)

- Title: 9H-Carbazole, 3-nitro-9-nitroso- | CID 79363 Source: PubChem / NIH URL

Sources

- 1. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 9H-Carbazole, 3-nitro-9-nitroso- | C12H7N3O3 | CID 79363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note: Advanced LC-MS/MS Analytical Methods for the Trace Detection of 3-Nitro-9-nitrosocarbazole

Executive Summary

The pharmaceutical industry is currently navigating a paradigm shift in quality control, driven by the discovery of Nitrosamine Drug Substance-Related Impurities (NDSRIs). Unlike simple volatile nitrosamines (e.g., NDMA), complex nitroaromatic nitrosamines like 3-Nitro-9-nitrosocarbazole present unique analytical challenges due to their molecular weight, thermal lability, and high potential for matrix interference.

As a Senior Application Scientist, I have designed this comprehensive technical guide to provide researchers and drug development professionals with a robust, self-validating LC-MS/MS methodology. This protocol is engineered to meet the stringent Acceptable Intake (AI) limits mandated by global regulatory bodies, ensuring both scientific integrity and absolute compliance.

Mechanistic Rationale & Chemical Context

To accurately detect an impurity, one must first understand its origin. 3-Nitro-9-nitrosocarbazole ( C12H7N3O3 ) is a complex nitrosamine derivative. In pharmaceutical synthesis, it typically emerges as a byproduct when carbazole-containing Active Pharmaceutical Ingredients (APIs) or intermediates are exposed to nitrosating agents (such as sodium nitrite in acidic conditions) followed by nitrating environments.

According to the1[1], the chemical synthesis and unintentional formation of this compound proceed via the nitrosation of carbazole to yield 9-nitrosocarbazole, which subsequently undergoes nitration to form the final 3-nitro derivative.

Chemical formation pathway of 3-Nitro-9-nitrosocarbazole from carbazole precursors.

The presence of both a nitro ( −NO2 ) and a nitroso ( −NO ) group on the conjugated carbazole backbone significantly increases the molecule's mutagenic potential. Consequently, the2[2] and the 3[3] mandate rigorous confirmatory testing using highly sensitive mass spectrometry techniques.

Analytical Strategy & Causality

To build a self-validating and highly reliable method, every experimental choice must be grounded in the physicochemical reality of the analyte.

-

Why LC-MS/MS over GC-MS? 3-Nitro-9-nitrosocarbazole has a high molecular weight (241.22 g/mol ) and is thermally labile. The N−NO bond is prone to cleavage at the high temperatures required for GC inlet vaporization. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory choice to preserve molecular integrity during analysis[4].

-

Ionization Choice: APCI vs. ESI While Electrospray Ionization (ESI) is standard for many pharmaceuticals, it often causes severe in-source fragmentation (loss of the NO group) for non-polar aromatic nitrosamines. We utilize Atmospheric Pressure Chemical Ionization (APCI) in positive mode . APCI relies on gas-phase ion-molecule reactions, providing a "softer" ionization for conjugated systems, yielding a highly stable [M+H]+ precursor ion at m/z 242.1.

-

Chromatographic Separation: The Biphenyl Advantage Standard C18 columns often struggle to separate planar aromatic impurities from the bulk API. By employing a Biphenyl UHPLC column , we leverage π−π interactions. This specific causality ensures superior retention of the carbazole ring, pushing the analyte's elution window away from early-eluting polar matrix suppressors.

-

Preventing Artificial Nitrosation A critical failure point in nitrosamine analysis is the in situ formation of the impurity during sample preparation due to residual nitrites. To create a self-validating system, Ascorbic Acid is added to the extraction diluent as a nitrite scavenger, halting any artificial nitrosation.

Experimental Protocols

Reagents & Materials

-

Target Standard: 3-Nitro-9-nitrosocarbazole (Analytical Grade, >99% purity).

-

Internal Standard (IS): N-nitrosodiphenylamine-d6 (NDPhA-d6). Note: Used as a heavy aromatic surrogate to intrinsically correct for matrix effects and extraction losses.

-

Solvents: LC-MS Grade Methanol, Water, and Formic Acid.

-

Scavenger: Ascorbic Acid (10 mg/mL in water).

-

Extraction: Polymeric Reversed-Phase Solid Phase Extraction (RP-SPE) cartridges (30 mg/1 mL).

Sample Preparation Workflow (Self-Validating SPE)

Self-validating LC-MS/MS analytical workflow for nitrosamine trace quantification.

Step-by-Step Methodology:

-

Sample Dissolution: Accurately weigh 100 mg of the API/Formulation into a 15 mL centrifuge tube. Add 5.0 mL of 10 mg/mL Ascorbic Acid solution to dissolve the sample and scavenge free nitrites.

-

IS Spiking: Spike the solution with 50 μL of the NDPhA-d6 Internal Standard (100 ng/mL). Vortex for 2 minutes.

-

SPE Conditioning: Condition the RP-SPE cartridge with 1 mL Methanol followed by 1 mL Water.

-

Loading & Washing: Load the 5.0 mL sample solution onto the cartridge at a flow rate of 1 mL/min. Wash the cartridge with 2 mL of 5% Methanol in Water to elute polar matrix components.

-

Elution: Elute the target nitrosamine using 2 mL of 100% Methanol into a clean glass vial.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 500 μL of Initial Mobile Phase (95% Water / 5% Methanol). Transfer to an autosampler vial.

Instrumental Conditions

Table 1: UHPLC Gradient Conditions (Biphenyl Column, 100 x 2.1 mm, 1.7 μm )

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% Formic Acid in H2O ) | % Mobile Phase B (Methanol) |

| 0.0 | 0.4 | 95 | 5 |

| 1.0 | 0.4 | 95 | 5 |

| 5.0 | 0.4 | 10 | 90 |

| 7.0 | 0.4 | 10 | 90 |

| 7.1 | 0.4 | 95 | 5 |

| 10.0 | 0.4 | 95 | 5 |

Table 2: MS/MS MRM Parameters (APCI Positive Mode)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |

| 3-Nitro-9-nitrosocarbazole | 242.1 | 212.1 | 50 | 15 | Quantifier (Loss of NO ) |

| 3-Nitro-9-nitrosocarbazole | 242.1 | 166.1 | 50 | 25 | Qualifier (Loss of NO & NO2 ) |

| NDPhA-d6 (Internal Standard) | 205.1 | 175.1 | 50 | 15 | IS Quantifier |

Data Interpretation & Method Validation

A method is only as trustworthy as its validation data. By incorporating an isotopically labeled internal standard prior to extraction, the method intrinsically corrects for both extraction inefficiencies and APCI matrix suppression. If the IS recovery drops, the system flags the data, preventing false negatives—a hallmark of a self-validating system.

Table 3: Method Validation Acceptance Criteria (Aligned with ICH Q2(R1))

| Parameter | Target Specification | Regulatory Rationale |

| Limit of Detection (LOD) | ≤1.0 ppb | Ensures detection capabilities well below the Acceptable Intake (AI) limit[4]. |

| Limit of Quantitation (LOQ) | ≤3.0 ppb | Provides a statistically reliable baseline for trace-level reporting. |

| Linearity ( R2 ) | ≥0.995 | Confirms proportional MS response across the critical 1-100 ppb range. |

| Spike Recovery | 80% - 120% | Validates extraction efficiency and proves the absence of severe matrix effects. |

| Precision (%RSD) | ≤15% | Ensures method repeatability and robustness across multiple analytical batches. |

References

- e-EROS Encyclopedia of Reagents for Organic Synthesis. "3-Nitro-9-nitrosocarbazole." ResearchGate.

- European Medicines Agency (EMA). "Nitrosamine impurities: guidance for marketing authorisation holders." Europa.eu.

- U.S. Food and Drug Administration (FDA) / Intertek. "Nitrosamine Impurity Testing and Analysis, Including N-nitrosodimethylamine (NDMA)." Intertek.com.

- Contract Pharma. "Are you ready? FDA's Nitrosamine Testing Deadline is August 1." Contractpharma.com.

Sources

Application Note: Precision Nitrosation and Functionalization in Materials Science using 3-Nitro-9-nitrosocarbazole

Executive Summary

As materials science pushes the boundaries of organic electronics and high-energy-density materials, the need for precision functionalization under mild conditions has never been greater. Carbazole derivatives are ubiquitous building blocks in organic light-emitting diodes (OLEDs) and hole-transporting materials due to their exceptional thermal stability and tunable electronic structures[1]. However, synthesizing highly functionalized, acid-sensitive polymeric or energetic precursors requires reagents that can operate without degrading delicate molecular backbones.

3-Nitro-9-nitrosocarbazole (CAS 5393-41-9)[2] emerges as a critical reagent in this domain. Functioning as a highly efficient, [3], it enables the transfer of a nitroso ( NO+ ) group in neutral organic solvents, bypassing the destructive, highly acidic conditions of traditional sodium nitrite/hydrochloric acid systems.

Mechanistic Rationale: The Causality of Reagent Selection

Traditional nitrosation generates the nitrosonium ion ( NO+ ) in situ via strong aqueous acids. This environment is hostile to acid-labile protecting groups, delicate polymer backbones, or strained ring systems (such as azetidines used in energetic materials)[4].